5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole 5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15792171
InChI: InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3
SMILES:
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243.02 g/mol

5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15792171

Molecular Formula: C6H6BrF3N2

Molecular Weight: 243.02 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C6H6BrF3N2
Molecular Weight 243.02 g/mol
IUPAC Name 5-bromo-1-ethyl-3-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C6H6BrF3N2/c1-2-12-5(7)3-4(11-12)6(8,9)10/h3H,2H2,1H3
Standard InChI Key MEAAGPIWMGFWGJ-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₆H₆BrF₃N₂, reflects a pyrazole core substituted with bromine, ethyl, and trifluoromethyl groups. Key identifiers include:

PropertyValueSource
CAS NumberNot explicitly listed
Molecular Weight243.02 g/mol
IUPAC Name5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Exact Mass242.96 g/mol (calculated)

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom serves as a handle for further cross-coupling reactions.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:

  • Condensation: Diethyl butynedioate reacts with ethylhydrazine to form a hydroxy-substituted pyrazole intermediate .

  • Bromination: Treatment with tribromophosphine (PBr₃) introduces bromine at the 5-position .

  • Functionalization: The trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation.

A representative synthesis pathway is illustrated below:

Step 1: Formation of 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate
Diethyl butynedioate+EthylhydrazineEthyl 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate\text{Diethyl butynedioate} + \text{Ethylhydrazine} \rightarrow \text{Ethyl 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate}

Step 2: Bromination with PBr₃
Ethyl 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate+PBr3Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate\text{Ethyl 5-hydroxy-1-ethyl-1H-pyrazole-3-carboxylate} + \text{PBr}_3 \rightarrow \text{Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate}

Step 3: Hydrolysis and Trifluoromethylation
Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylateHydrolysisCF3 reagent5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole\text{Ethyl 5-bromo-1-ethyl-1H-pyrazole-3-carboxylate} \xrightarrow[\text{Hydrolysis}]{\text{CF}_3\text{ reagent}} \text{5-Bromo-1-ethyl-3-(trifluoromethyl)-1H-pyrazole}

Industrial Considerations

Large-scale production may employ continuous flow systems to enhance safety and yield, avoiding hazardous reagents like n-butyl lithium . Key challenges include controlling regioselectivity during bromination and minimizing byproducts.

Physicochemical Properties

While direct data for the compound is limited, analogs provide insights:

PropertyValue (Analog)Source
Melting Point131–133°C (ethyl ester derivative)
SolubilityLikely soluble in DMSO, THF, and ethyl acetate
LogP~2.5 (estimated)

The trifluoromethyl group contributes to high thermal stability and resistance to oxidative degradation.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom enables Suzuki-Miyaura couplings to introduce aryl groups, a critical step in drug discovery.

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and fungicides. The trifluoromethyl group enhances bioactivity by improving membrane permeability.

Future Directions

Research priorities include:

  • Green Synthesis: Developing catalyst-free bromination methods .

  • Biological Screening: Evaluating antimicrobial and anticancer activity.

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